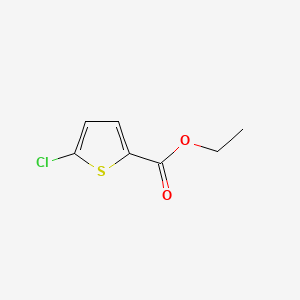
4-(Methylthio)-2-butanone
Descripción general
Descripción
4-(Methylthio)-2-butanone, also known as fema 3375, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. This compound is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound has a sweet, earthy, and fruit taste.
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
- Palladium-Catalyzed Procedures : A palladium-catalyzed procedure utilizes 4-(Methylthio)-2-butanone for the direct carbonylative thiomethylation of aromatic amine derivatives. This process yields a variety of thioesters with moderate to good yields under base-free conditions, demonstrating good functional group tolerance (Tian et al., 2021).
Biofuel and Biocommodity Chemicals
- Production in Saccharomyces cerevisiae : Research on 2-Butanol and Butanone production in Saccharomyces cerevisiae reveals the potential of this compound as a chemical precursor. This process involves a B12 dependent dehydratase and a secondary alcohol dehydrogenase, showing its application in biofuel production (Ghiaci et al., 2014).
Applications in Engine Fuels
- Use in Spark Ignition Engines : A study investigating the potentials of 2-butanone (methyl ethyl ketone) in direct injection spark ignition engines identifies its benefits for mixture formation and combustion stability compared to conventional gasoline and ethanol (Hoppe et al., 2016).
Flame Structure and Combustion
- Flame Investigation : Research on the flame structure and species formed in 2-butanone combustion provides insights valuable for its application as a fuel. This includes the identification of toxic intermediates and soot precursor species, essential for developing detailed chemical kinetic models (Hemken et al., 2017).
Biotechnological Production
- Engineering of Klebsiella pneumoniae : A study on the metabolic engineering of Klebsiella pneumoniae demonstrates the organism's ability to produce 2-butanone from glucose. This showcases the potential of biotechnological methods in producing this compound related compounds (Chen et al., 2015).
Kinetic Modeling and Oxidation Studies
- Detailed Kinetic Modeling : Investigations into the oxidation mechanism of 2-butanone have led to the development of robust chemical kinetic models, enhancing the understanding of its combustion and emission behavior, which is crucial for its integration into biofuel infrastructure (Hemken et al., 2017).
Mecanismo De Acción
Target of Action
This compound belongs to the class of organic compounds known as ketones . These are organic compounds in which a carbonyl group is bonded to two carbon atoms
Mode of Action
As a ketone, it may interact with various biological molecules through its carbonyl group . .
Result of Action
Given its classification as a ketone, it may have various effects depending on its specific interactions with biological molecules
Análisis Bioquímico
Biochemical Properties
4-(Methylthio)-2-butanone plays a role in several biochemical reactions, particularly those involving sulfur-containing compounds. It interacts with enzymes such as methionine adenosyltransferase, which catalyzes the conversion of methionine to S-adenosylmethionine, a crucial methyl donor in numerous methylation reactions . Additionally, this compound can be involved in the transsulfuration pathway, where it is converted to homocysteine and subsequently to cysteine . These interactions highlight its importance in maintaining sulfur amino acid metabolism and cellular redox balance.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the methionine salvage pathway, which is interconnected with the active methyl cycle . This compound can modulate the levels of S-adenosylmethionine, impacting DNA methylation and gene expression . Furthermore, this compound can influence cellular antioxidant capacity by affecting glutathione synthesis, a major cellular antioxidant .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as a substrate for methionine adenosyltransferase, leading to the production of S-adenosylmethionine . This compound also participates in enzyme inhibition or activation, influencing the activity of enzymes involved in sulfur amino acid metabolism . Additionally, this compound can modulate gene expression by altering DNA methylation patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound can be metabolized to methionine and other sulfur-containing compounds, affecting its availability and activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to influence cellular function and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can support normal cellular functions by contributing to sulfur amino acid metabolism . At high doses, it may exhibit toxic effects, including oxidative stress and disruption of cellular redox balance . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the methionine salvage pathway and the transsulfuration pathway . It interacts with enzymes such as methionine adenosyltransferase and cystathionine beta-synthase, influencing the levels of methionine, homocysteine, and cysteine . These interactions play a crucial role in maintaining cellular sulfur amino acid homeostasis and redox balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments . The compound’s localization and accumulation can be influenced by its interactions with binding proteins and transporters .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its involvement in specific biochemical pathways and cellular processes.
Propiedades
IUPAC Name |
4-methylsulfanylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-5(6)3-4-7-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGHCRKOWMAZAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067808 | |
| Record name | 2-Butanone, 4-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
sweet, sulfurous, fruity flavor like arrowhead | |
| Record name | 4-(Methylthio)-2-butanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/116/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
105.00 to 107.00 °C. @ 55.00 mm Hg | |
| Record name | 4-(Methylthio)-2-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water | |
| Record name | 4-(Methylthio)-2-butanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/116/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.000-1.007 | |
| Record name | 4-(Methylthio)-2-butanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/116/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
34047-39-7 | |
| Record name | 4-(Methylthio)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34047-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylthio)-2-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034047397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanone, 4-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butanone, 4-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(methylthio)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(METHYLTHIO)-2-BUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5703W1O1AB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-(Methylthio)-2-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-(Methylthio)-2-butanone a suitable reagent for introducing a methylthio group into aromatic compounds?
A1: The research paper [] highlights the effectiveness of this compound as a (methylthio) transfer agent in palladium-catalyzed reactions. The molecule's structure contains a methylthio (-SCH3) group that can be transferred to the target aromatic molecules. This direct transfer is facilitated by the palladium catalyst and allows for the efficient incorporation of the methylthio group into a variety of aromatic amine derivatives. The reaction proceeds under relatively mild, base-free conditions, making it a potentially valuable tool in organic synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















